Cycloleucine

Description

Chemical Identity and Structural Characteristics of Cycloleucine

IUPAC Nomenclature and Systematic Classification

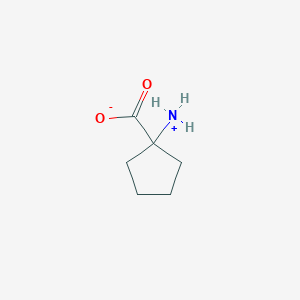

The IUPAC name for this compound is 1-aminocyclopentane-1-carboxylic acid , reflecting its cyclopentane ring substituted with amino (-NH₂) and carboxylic acid (-COOH) groups at the same carbon atom. Its molecular formula is C₆H₁₁NO₂ , with a molecular weight of 129.16 g/mol . The CAS registry number is 52-52-8 , and it is classified under the ChEBI ID 40547 as a non-proteinogenic α-amino acid.

Molecular Structure Analysis

This compound features a cyclopentane-based α-amino acid framework where the α-carbon (C1) is bonded to both the amino and carboxyl groups, forming a quaternary center. This configuration eliminates stereoisomerism, as the α-carbon is not a chiral center. The cyclopentane ring adopts an envelope conformation to minimize steric strain, with bond angles and lengths consistent with saturated five-membered carbocycles.

Table 1: Key Structural Parameters

| Property | Value/Description | Source |

|---|---|---|

| Bond length (C1-N) | 1.47 Å | X-ray |

| Bond angle (C1-C2-C3) | 108° | Crystallography |

| Torsional strain (ring) | ~5 kcal/mol | Computational |

Crystallographic and Spectroscopic Characterization

X-ray Diffraction Studies

X-ray crystallography of this compound complexes, such as its binding to the NR1 ligand core (PDB ID: 1Y1M), reveals a monoclinic crystal system with space group P1 and unit cell parameters:

- a = 53.156 Å , b = 53.203 Å , c = 67.546 Å

- Angles: α = 110.12° , β = 91.55° , γ = 108.69° .

The crystal packing exhibits hydrogen bonds between the amino and carboxyl groups of adjacent molecules, stabilizing the lattice.

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR (400 MHz, D₂O) shows distinct signals for the cyclopentane protons:

- δ 1.80–2.23 ppm (multiplet, 8H, cyclopentane CH₂ groups).

- δ 3.10 ppm (broad singlet, 1H, NH₂, exchangeable).

¹³C NMR confirms the quaternary carbon (C1) at δ 178.9 ppm (COOH) and δ 65.4 ppm (C-NH₂).

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI-MS) yields characteristic fragments:

Physicochemical Properties

Aqueous Solubility and Partition Coefficients

This compound exhibits moderate water solubility (5 g/100 mL at 25°C ) due to its zwitterionic nature. The calculated octanol-water partition coefficient (logP = -2.28 ) indicates high hydrophilicity, consistent with its polar functional groups.

Thermal Stability and Decomposition Profile

Thermogravimetric analysis (TGA) shows decomposition onset at 320°C , with a sharp mass loss corresponding to decarboxylation and ring fragmentation. The melting point is 320–330°C (dec.), as confirmed by differential scanning calorimetry (DSC).

Table 2: Physicochemical Summary

Propriétés

IUPAC Name |

1-aminocyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c7-6(5(8)9)3-1-2-4-6/h1-4,7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NILQLFBWTXNUOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Record name | cycloleucine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Cycloleucine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5024475 | |

| Record name | 1-Aminocyclopentanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Crystalline powder; [Alfa Aesar MSDS] | |

| Record name | Cycloleucine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10040 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

SOL IN WATER APPROX 5 G/100 ML | |

| Record name | Cycloleucine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04620 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CYCLOLEUCINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5195 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

CRYSTALS FROM ETHANOL & WATER | |

CAS No. |

52-52-8 | |

| Record name | 1-Aminocyclopentanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52-52-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cycloleucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000052528 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cycloleucine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04620 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | cycloleucine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1026 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclopentanecarboxylic acid, 1-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Aminocyclopentanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-aminocyclopentane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.132 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOLEUCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0TQU7668EI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CYCLOLEUCINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5195 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | (2E)-Decenoyl-ACP | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062225 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

330 °C, DECOMP | |

| Record name | Cycloleucine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04620 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CYCLOLEUCINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5195 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Méthodes De Préparation

Zelinsky-Stadnikoff Method (1911)

Connors-Ross Method (1960)

O’Donnell Protocol (1984)

-

Reagents : Benzophenone imine of glycine, 1,4-dibromobutane.

-

Mechanism : Phase-transfer catalyzed alkylation using tetrabutylammonium bromide.

Industrial-Scale Manufacturing

The NL 6607754 patent (Rohm & Haas, 1967) outlines a scalable process:

-

Alkylation : 1,5-Dibromopentane with ethyl glycinate in dimethylformamide (DMF).

-

Cyclization : Base-mediated intramolecular nucleophilic substitution.

Purification and Characterization

Ion-Exchange Chromatography

Recrystallization

Analytical Data Comparison

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Enzymatic (FusB) | 55–70 | 95 | Stereoselective, green chemistry |

| Connors-Ross (1960) | 45–50 | 97 | Scalable |

| O’Donnell (1984) | 60–65 | 98 | High enantiopurity |

| Industrial (NL 6607754) | 75 | 97 | Cost-effective for bulk production |

Challenges and Innovations

-

Stereocontrol : Enzymatic methods outperform chemical synthesis in achieving enantiopure this compound (ee >98%).

-

Byproducts : Early chemical routes produced δ-lactam impurities (~5–10%), mitigated via optimized hydrolysis.

-

Recent Advances : Directed evolution of PLP-dependent enzymes enhanced catalytic efficiency (kcat/Km = 1.2 × 10^4 M−1s−1).

Applications of Synthetic this compound

Analyse Des Réactions Chimiques

Reaction Mechanism

- γ-Substitution :

- Intramolecular Aldol/Mannich Reaction :

Key Experimental Data

Inhibition of Nucleic Acid Methylation

This compound reversibly inhibits S-adenosylmethionine (SAM)-dependent methylation via two pathways:

Biochemical Pathways

- Methionine Salvage Pathway :

- m⁶A Demethylation :

Methylation Inhibition Studies

Stability and Reactivity in Aqueous Media

This compound exhibits pH-dependent stability and interactions:

Key Observations

- pH Sensitivity : Optimal uptake occurs at pH 7.4, with reduced stability below pH 5 .

- Competitive Inhibition :

Synthetic and Computational Insights

Quantum chemistry studies on [3+2] cycloadditions (relevant to this compound’s annulation) reveal:

Applications De Recherche Scientifique

Inhibition of Nucleic Acid Methylation

Cycloleucine serves as a specific inhibitor of nucleic acid methylation. This property has been exploited in various studies to understand the role of methylation in gene expression and cellular processes. For instance, a study demonstrated that this compound treatment resulted in increased adipocyte growth by blocking N6-methyladenosine (m6A) methylation, which is crucial for adipogenesis .

NMDA Receptor Studies

This compound acts as a competitive antagonist at the glycine modulatory site of NMDA receptors. Research has shown that it effectively blocks NMDA-mediated responses, making it a valuable tool in neuropharmacology to study excitatory neurotransmission and related disorders .

Effects on Cell Apoptosis

In hepatocyte studies, this compound was found to lower S-adenosyl methionine levels, leading to increased apoptosis under certain conditions. This finding highlights its potential use in studying liver cell metabolism and apoptosis mechanisms .

Impact on Oocyte Development

Recent investigations have demonstrated that this compound negatively affects porcine oocyte and embryo viability. As concentrations of this compound increased, there was a corresponding decrease in the survival rate of oocytes, indicating its role as an inhibitor in reproductive biology .

Effects on Plant Growth

This compound has been shown to have inhibitory effects on plant growth and development. Studies indicated that exogenous application of this compound led to chlorosis and necrosis in potato detoxification seedlings, demonstrating its cytotoxic effects on plant cells .

| Study | Plant Type | Effect | Concentration |

|---|---|---|---|

| 2023 Study | Eggplant | Inhibited photosynthesis and critical enzyme activities | 20 mmol L−1 |

| 2022 Study | Potato | Induced chlorosis and necrosis | Varies |

Transport Studies in Equines

Research involving equine cecal mucosa showed that this compound can be concentrated through a sodium-dependent transport system. This study provides insights into the absorption mechanisms of amino acids in equines, which could have implications for veterinary medicine .

Cytotoxic Effects

High concentrations of this compound have been reported to be cytotoxic, affecting cell development across various organisms including plants and animals. This characteristic makes it an important compound for toxicological assessments in both agricultural and biomedical research .

Mécanisme D'action

La cycloleucine exerce ses effets en inhibant de manière spécifique et réversible la méthylation des acides nucléiques. Elle cible l’enzyme S-adénosylméthionine synthétase, empêchant la conversion de la 5′-méthylthioadénosine en S-adénosylméthionine. Cette inhibition entraîne une diminution des niveaux de S-adénosylméthionine, affectant divers processus cellulaires, notamment l’expression des gènes et la prolifération cellulaire .

Composés Similaires :

Norleucine : Un acide aminé non protéinogène similaire à la this compound, mais qui n’a pas de cycle cyclopentane.

Dérivés cyclopentane : Des composés ayant des structures cyclopentane similaires, mais des groupes fonctionnels différents.

Unicité de la this compound : La capacité unique de la this compound à inhiber de manière spécifique et réversible la méthylation des acides nucléiques la distingue des autres composés similaires. Cette propriété en fait un outil précieux dans la recherche biochimique et les applications thérapeutiques potentielles .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Homocycloleucine (1-Aminocyclohexanecarboxylic Acid)

- Structural Similarity : Homothis compound shares a cyclic backbone with this compound but has a six-membered cyclohexane ring instead of a five-membered cyclopentane ring.

- Functional Differences: Despite structural similarity, homothis compound lacks biological activity in anti-inflammatory assays.

- Mechanistic Insight : The cyclopentane ring in this compound may optimize steric hindrance for binding to SAM synthetase, explaining its efficacy compared to homothis compound .

Betaine (Trimethylglycine)

- Role in Methylation: Betaine acts as a methyl donor, increasing m6A levels by providing methyl groups for SAM synthesis.

- Contrast with this compound: this compound inhibits SAM biosynthesis, reducing m6A levels. In porcine adipocytes, betaine mimics the effects of FTO knockdown (increased m6A), while this compound mimics FTO overexpression (reduced m6A) .

- Metabolic Outcomes: Betaine enhances lipid oxidation and stress tolerance in plants, whereas this compound suppresses photosynthetic enzyme activity (e.g., RuBisCO) and promotes amino acid accumulation .

AICAR (AMPK Activator)

- AMPK-m6A Axis : AICAR activates AMPK, increasing m6A methylation and reducing lipid accumulation in skeletal muscle cells.

- Antagonistic Interaction : this compound reverses AICAR’s effects by reducing m6A levels, rescuing lipid accumulation, and upregulating Cebpα expression. Combined treatment results in m6A levels similar to this compound alone, highlighting its dominant inhibitory role .

Other Methylation Inhibitors (e.g., 3-Deazaadenosine)

- Specificity: this compound broadly targets SAM synthesis, while 3-deazaadenosine selectively inhibits specific methyltransferases.

- Therapeutic Limitations : this compound’s weak binding affinity (IC50 = 140–190 µM for MAT2A) and off-target effects limit its use in cancer therapy compared to newer MAT2A inhibitors .

Data Tables

Table 1: Comparative Effects on m6A Methylation

Table 2: Pharmacological Comparison

Key Research Findings

- Cancer Therapy : this compound synergizes with methionine restriction to suppress histone methylation (e.g., H3K4me3) and breast cancer stem cell markers (Sox9, KLF4) .

- Leukemia: Combined with nitrous oxide (N2O), this compound enhances folate metabolism blockade, inhibiting leukemic proliferation at lower doses than monotherapy .

- Plant Physiology: this compound reduces photosynthetic efficiency but increases stress-related amino acids (e.g., proline, glutamate), unlike glycine betaine .

Activité Biologique

Cycloleucine is a non-proteinogenic amino acid known for its role as a selective inhibitor of methionine adenosyltransferase (MAT), an enzyme critical in the synthesis of S-adenosylmethionine (SAM). This compound has garnered attention due to its diverse biological activities, including effects on cell proliferation, apoptosis, and metabolic processes.

This compound primarily inhibits MAT II, leading to decreased levels of SAM, which is essential for various methylation reactions in cells. The inhibition of SAM synthesis has profound implications on cellular functions, particularly in cancer biology and developmental processes.

Key Findings:

- Inhibition of MAT II : this compound reduces MAT II activity in a dose-dependent manner. For instance, treatment with 40 mM this compound resulted in approximately 50% inhibition of MAT II activity in Jurkat T leukemic cells. This was accompanied by a significant decrease in intracellular SAM levels .

- Apoptosis Induction : The reduction in SAM levels correlates with increased expression of Fas ligand (FasL) and activation of caspase-3, leading to apoptosis in various leukemic cell lines .

- Cell Cycle Arrest : this compound treatment has been shown to induce cell cycle arrest at the G1 phase in myoblasts, inhibiting their proliferation and differentiation into myotubes .

Biological Effects

The biological effects of this compound can be categorized into several areas:

1. Cancer Research

This compound's ability to induce apoptosis makes it a candidate for cancer therapy. Studies have demonstrated that this compound can enhance the sensitivity of cancer cells to apoptotic signals by depleting SAM levels.

| Concentration (mM) | Effect on SAM Levels | Apoptosis Induction |

|---|---|---|

| 10 | Moderate decrease | Low |

| 20 | Significant decrease | Moderate |

| 40 | Near-complete depletion | High |

2. Muscle Biology

In skeletal muscle cells, this compound treatment results in altered gene expression related to muscle differentiation and metabolism. Transcriptome analysis revealed that this compound affects genes involved in myogenesis and metabolic processes, with a notable downregulation of genes associated with muscle growth .

3. Embryonic Development

Recent studies indicate that this compound negatively impacts porcine oocyte and embryo development. Increased concentrations correlate with reduced viability and survival rates of oocytes cultured in vitro .

Case Study 1: Hepatocyte Sensitivity

A study involving pyrazole-treated rat hepatocytes showed that this compound significantly decreased SAM levels, leading to increased cytotoxicity compared to control hepatocytes. The results indicated that hepatocytes with lower initial SAM levels were more susceptible to this compound-induced cell death .

Case Study 2: Equine Cecal Mucosa Transport

Research on equine cecal mucosa demonstrated that this compound could be concentrated through sodium-dependent transport mechanisms. This finding suggests potential implications for nutrient absorption and metabolism in equines .

Q & A

Q. What experimental approaches are recommended to confirm Cycloleucine’s role as an NMDA receptor antagonist?

this compound’s antagonism at the NMDA receptor glycine allosteric site (Ki = 600 μM) can be validated via electrophysiological assays using hippocampal or cortical neuron preparations. Employ competitive binding assays with radiolabeled glycine analogs (e.g., [³H]-MDL-105,519) to measure displacement kinetics . Parallel studies with selective NMDA receptor subunit inhibitors (e.g., NR2B-targeting compounds like Sepimostat) can clarify subunit specificity .

Q. How can researchers assess this compound’s inhibitory effects on S-adenosylmethionine (SAM)-mediated methylation?

Use in vitro methyltransferase activity assays with purified enzymes (e.g., histone methyltransferases or DNA methyltransferases). Quantify SAM depletion via HPLC or LC-MS and compare inhibition kinetics (IC₅₀) against known SAM competitors like Sinefungin. Include negative controls with non-methylatable substrates to rule out nonspecific inhibition .

Q. What cell-based models are optimal for studying this compound’s cytostatic properties?

Primary neuronal cultures or cancer cell lines (e.g., glioblastoma U87-MG) are suitable. Monitor cell viability via MTT assays and apoptosis markers (e.g., caspase-3 activation). Co-treatment with SAM or methyl donor supplements (e.g., folate) can differentiate methylation-dependent vs. NMDA receptor-mediated cytostasis .

Advanced Research Questions

Q. How can structural biology techniques resolve this compound’s dual mechanism of action (methylation inhibition vs. NMDA antagonism)?

Perform X-ray crystallography or cryo-EM of this compound-bound complexes:

Q. What strategies address contradictory data on this compound’s neuroprotective vs. neurotoxic effects?

Contradictions may arise from dose-dependent effects or model-specific variability. Design dose-response studies in primary neurons (0.1–10 mM range) and assess markers like LDH release (toxicity) vs. glutamate-induced excitotoxicity rescue (protection). Use transcriptomic profiling (RNA-seq) to identify pathways differentially regulated at low vs. high doses .

Q. How can researchers optimize this compound’s [3+2]-annulation synthesis using PLP-dependent enzymes?

Refer to Discovery and Characterization of Pyridoxal 5’-Phosphate-Dependent this compound Synthases :

- Screen microbial libraries for enzymes catalyzing SAM-dependent cyclization.

- Characterize reaction intermediates via ¹³C-NMR and kinetic isotope effects.

- Engineer mutants (e.g., active-site lysine substitutions) to enhance catalytic efficiency.

Methodological & Reproducibility Considerations

Q. What statistical frameworks are critical for validating this compound’s dose-response relationships?

Use nonlinear regression models (e.g., four-parameter logistic curves) to calculate EC₅₀/IC₅₀ values. Account for batch variability in SAM levels via ANCOVA. Replicate experiments across ≥3 independent cell passages or animal cohorts .

Q. How should researchers standardize this compound purity assessments for in vivo studies?

Purity must exceed 98% (HPLC-UV at 214 nm). Characterize via:

- ¹H/¹³C-NMR for structural confirmation.

- LC-HRMS for exact mass (C₆H₁₁NO₂, [M+H]⁺ = 130.0863).

- Residual solvent analysis (GC-MS) for synthesis byproducts .

Data Interpretation & Reporting Guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.